molecular formula C27H20FN5O5 B13061614 2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide

2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide

Cat. No.: B13061614
M. Wt: 513.5 g/mol
InChI Key: LJJHEYJRUPPUTP-UHFFFAOYSA-N
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Description

“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” is a complex organic compound that features multiple functional groups, including a benzofuran ring, a chromenone moiety, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chromenone Moiety: This step might involve the use of chromenone derivatives and coupling reactions.

    Attachment of the Tetrazole Ring: Tetrazole rings are often introduced through cycloaddition reactions involving azides and nitriles.

    Final Coupling and Functionalization: The final steps would involve coupling the various fragments together and introducing the fluorobenzyl group through etherification reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chromenone rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure and functional groups.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Biological Pathways: Affecting cellular processes.

    Inducing or Inhibiting Specific Reactions: Through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures.

    Chromenone Derivatives: Molecules containing the chromenone moiety.

    Tetrazole-Containing Compounds: Other compounds with tetrazole rings.

Uniqueness

The uniqueness of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” lies in its combination of these diverse functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H20FN5O5

Molecular Weight

513.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methoxymethyl]-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-2,3-dihydro-1-benzofuran-5-carboxamide

InChI

InChI=1S/C27H20FN5O5/c28-18-7-4-15(5-8-18)13-36-14-19-11-17-10-16(6-9-23(17)37-19)27(35)29-21-3-1-2-20-22(34)12-24(38-25(20)21)26-30-32-33-31-26/h1-10,12,19H,11,13-14H2,(H,29,35)(H,30,31,32,33)

InChI Key

LJJHEYJRUPPUTP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5)COCC6=CC=C(C=C6)F

Origin of Product

United States

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